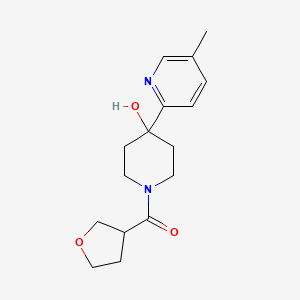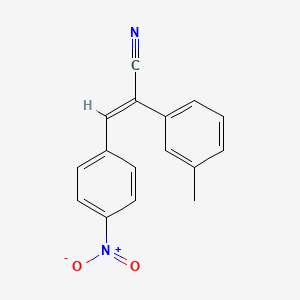![molecular formula C23H30FN3O B5301701 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane, also known as FLPD, is a novel compound with potential therapeutic applications in various diseases. FLPD belongs to the class of benzodiazepines, which are widely used as anxiolytics, sedatives, and hypnotics. However, FLPD has unique chemical properties that make it distinct from other benzodiazepines and offer advantages in terms of its pharmacological effects.
作用機序
The exact mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane is not fully understood, but it is thought to act on the GABA-A receptor, which is the target of most benzodiazepines. This compound has been shown to enhance the binding of GABA to the receptor and increase the opening of the chloride ion channel, resulting in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic effects. It has also been shown to decrease the release of glutamate in the amygdala, which may contribute to its anti-addictive effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane for lab experiments is its unique chemical structure, which offers advantages over other benzodiazepines. For example, this compound has been shown to have a longer half-life than other benzodiazepines, which may be beneficial in certain experimental contexts. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane. One area of research could be in the development of this compound-based drugs for the treatment of anxiety disorders and addiction. Another area of research could be in the exploration of the pharmacokinetics and pharmacodynamics of this compound in humans, which would be necessary for the development of this compound-based drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane involves a series of chemical reactions starting with the condensation of 2-pyridinecarboxylic acid with isopropylamine to form 2-isopropylpyridine-3-carboxamide. The resulting compound is then reacted with 4-fluorobenzyl chloride to form the intermediate product, 4-(2-pyridyl)-3-(4-fluorobenzyl)-2-isopropyl-1,2,4-triazole-5-thiol. This intermediate is then reacted with 3-(2-bromoacetyl)propanoic acid to form the final product, this compound.
科学的研究の応用
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane has been the subject of several scientific research studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and preliminary studies suggest that it may be effective in the treatment of generalized anxiety disorder and panic disorder.
Another area of research has been in the treatment of addiction. This compound has been shown to have anti-addictive effects in animal models, particularly in the context of opioid addiction. It has also been shown to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O/c1-18(2)22-17-27(23(28)12-11-21-6-3-4-13-25-21)15-5-14-26(22)16-19-7-9-20(24)10-8-19/h3-4,6-10,13,18,22H,5,11-12,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINHJAWGVPAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)

![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)